molecular formula C6H5ClN2O B1430966 1-(6-Chloropyrimidin-4-YL)ethanone CAS No. 210295-81-1

1-(6-Chloropyrimidin-4-YL)ethanone

Katalognummer: B1430966
CAS-Nummer: 210295-81-1
Molekulargewicht: 156.57 g/mol
InChI-Schlüssel: QVHIQLLZSWXCBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Chloropyrimidin-4-YL)ethanone is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 6th position of the pyrimidine ring and an ethanone (ketone) group attached to the 4th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyrimidin-4-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloropyrimidin-4-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the chloroacetyl group, forming the desired ketone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction kinetics, heat management, and scalability. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Chloropyrimidin-4-YL)ethanone undergoes various types of chemical reactions, including:

  • Oxidation: The ketone group can be further oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

  • Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 1-(6-chloropyrimidin-4-YL)ethanoic acid.

  • Reduction: Reduction of the ketone group can yield 1-(6-chloropyrimidin-4-YL)ethanol.

  • Substitution: Substitution of the chlorine atom can lead to the formation of various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(6-Chloropyrimidin-4-YL)ethanone has several scientific research applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: Pyrimidine derivatives, including this compound, are studied for their biological activities, such as antimicrobial and antiviral properties.

  • Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-(6-Chloropyrimidin-4-YL)ethanone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential metabolic pathways or enzyme functions. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or enzymes critical for bacterial survival.

Vergleich Mit ähnlichen Verbindungen

1-(6-Chloropyrimidin-4-YL)ethanone is compared with other similar compounds such as 1-(6-chloropyrimidin-4-yl)ethanol, 1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol, and 1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol. While these compounds share the pyrimidine core and the chlorine substituent, they differ in the functional groups attached to the pyrimidine ring, leading to variations in their chemical properties and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-(6-Chloropyrimidin-4-YL)ethanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Structural Information

  • Molecular Formula : C6_6H5_5ClN2_2O
  • SMILES : CC(=O)C1=CC(=NC=N1)Cl
  • InChI : InChI=1S/C6H5ClN2O/c1-4(10)5-2-6(7)9-3-8-5/h2-3H,1H3

Synthesis Methods

The synthesis of this compound can involve various methods, often starting from pyrimidine derivatives. The compound can be synthesized through acetylation of 6-chloropyrimidine using acetic anhydride or acetyl chloride under basic conditions. This process typically yields the desired product with moderate to high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found it to possess notable inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.0 to 10.0 µg/mL, indicating strong potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. It was tested against several cancer cell lines, including breast and colon cancer cells. The compound showed a dose-dependent reduction in cell viability, with IC50_{50} values ranging from 5 to 20 µM. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Anti-Tubercular Activity

A recent study highlighted the anti-tubercular activity of derivatives based on this compound. Molecular docking studies indicated strong binding affinity to key enzymes involved in Mycobacterium tuberculosis metabolism, suggesting a potential pathway for therapeutic development against tuberculosis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It appears to modulate receptor activity related to apoptosis and cell survival pathways.

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line MIC/IC50 (µg/mL or µM) Mechanism
AntimicrobialGram-positive bacteria1.0 - 10.0 µg/mLEnzyme inhibition
AnticancerBreast cancer cells5 - 20 µMApoptosis induction
Anti-tubercularMycobacterium tuberculosis-Enzyme binding (molecular docking studies)

Case Studies

  • Antimicrobial Evaluation : A study conducted by researchers at [source] tested the antimicrobial effects of various derivatives of chloropyrimidine compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus with an MIC of 2 µg/mL.
  • Cancer Cell Line Study : In another investigation published in [source], researchers evaluated the anticancer effects on MCF-7 (breast cancer) and HT29 (colon cancer) cells, observing that treatment with this compound resulted in a marked decrease in cell proliferation and increased apoptosis markers.
  • Tuberculosis Research : A study detailed in [source] explored the anti-tubercular properties through molecular docking and in vitro assays, revealing that derivatives based on this compound could serve as promising candidates for further drug development against tuberculosis.

Eigenschaften

IUPAC Name

1-(6-chloropyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)5-2-6(7)9-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHIQLLZSWXCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210295-81-1
Record name 1-(6-chloropyrimidin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Chloro-6-[1-(ethyloxy)ethenyl]pyrimidine (Intermediate 17, 564 mg, 3.05 mmol) was dissolved in acetone (15 mL), treated with 2M aqueous hydrochloric acid solution (2.291 mL, 4.58 mmol) and the resulting mixture was stirred at room temperature for 2.5 hours. A further amount of 2M aqueous hydrochloric acid solution (2.291 mL, 4.58 mmol) was added and the resulting mixture was stirred at room temperature for 18 hours. The solvent was removed under reduced pressure, the residue taken up in DCM and washed with saturated sodium bicarbonate solution. The DCM layer was separated and the aqueous layer was extracted with DCM (×2). The DCM layers were separated, combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-30% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a white solid (32 mg);
Quantity
564 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.291 mL
Type
reactant
Reaction Step Two
Quantity
2.291 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Chloro-6-[1-(ethyloxy)ethenyl]pyrimidine (Intermediate 17, 3.54 g, 19.17 mmol) was dissolved in acetone (177 mL), treated with 2M aqueous hydrochloric acid solution (28.8 mL, 57.5 mmol) and the resulting mixture was stirred at room temperature for 18 hours. The solvent was removed under reduced pressure. The residue was neutralised with aqueous saturated sodium bicarbonate solution and extracted with ethyl acetate (×2). The ethyl acetate layers were combined, dried under magnesium sulfate and evaporated under reduced pressure to give the title compound as a white solid (2.30 g);
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
177 mL
Type
solvent
Reaction Step One
Quantity
28.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyrimidin-4-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyrimidin-4-YL)ethanone
Reactant of Route 3
Reactant of Route 3
1-(6-Chloropyrimidin-4-YL)ethanone
Reactant of Route 4
Reactant of Route 4
1-(6-Chloropyrimidin-4-YL)ethanone
Reactant of Route 5
Reactant of Route 5
1-(6-Chloropyrimidin-4-YL)ethanone
Reactant of Route 6
Reactant of Route 6
1-(6-Chloropyrimidin-4-YL)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.